N-(4-Chlorobenzyl)cyclohexanamine hydrochloride

Description

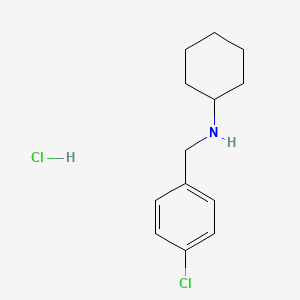

N-(4-Chlorobenzyl)cyclohexanamine hydrochloride is a cyclohexanamine derivative where the amine group is substituted with a 4-chlorobenzyl moiety and stabilized as a hydrochloride salt. Its molecular formula is C₁₃H₁₉ClN·HCl (free base: C₁₃H₁₉ClN, MW = 223.74 g/mol; hydrochloride salt: ~260.20 g/mol). The 4-chlorobenzyl group contributes to its lipophilicity and electronic properties, making it a candidate for pharmaceutical applications, particularly in receptor-targeted therapies or enzyme inhibition .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]cyclohexanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWLUTLLFCBEEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Amines, thiols, organic solvents like dichloromethane (CH2Cl2)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines

Substitution: Various substituted derivatives

Scientific Research Applications

N-(4-Chlorobenzyl)cyclohexanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares N-(4-Chlorobenzyl)cyclohexanamine hydrochloride with structurally related compounds, highlighting key differences in substituents, molecular weight, and physicochemical properties:

Electronic and Steric Effects

- Chlorine vs. Methoxy Substituents: The 4-chlorobenzyl group in the target compound introduces electron-withdrawing effects, enhancing stability in metabolic environments.

- Diamine vs. Monoamine Structures: The 1,4-diamine analogs (e.g., CAS 1353956-59-8) exhibit increased hydrogen-bonding capacity, which may enhance interactions with enzymes like thymidylate synthetase or dihydrofolate reductase, as seen in pyrimidine derivatives .

Biological Activity

N-(4-Chlorobenzyl)cyclohexanamine hydrochloride is a compound of significant interest in various fields of biological research and pharmaceutical development. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse sources of scientific literature.

Chemical Structure and Properties

This compound features a cyclohexanamine structure substituted with a 4-chlorobenzyl group. This structural configuration is crucial as it influences the compound's reactivity, solubility, and interaction with biological targets. The presence of the chlorine atom enhances its pharmacological properties compared to similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. It has been shown to act as an antagonist at histamine H1 receptors, which may help alleviate allergic reactions and exhibit anti-inflammatory effects. Additionally, it participates in various biochemical pathways by modulating enzyme activity, influencing neuroinflammatory processes, and potentially impacting cognitive functions .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Neuroprotective Effects : In vivo experiments indicate that derivatives of this compound can ameliorate neuroinflammation caused by neurotoxic agents like scopolamine, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antihistaminic Activity : The compound's ability to act as an H1 receptor antagonist positions it as a candidate for treating allergic conditions.

- Interaction with Enzymes : Research has shown that this compound interacts with various enzymes, which could lead to the development of new therapeutic agents targeting specific diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare its biological activity with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-Benzylcyclohexanamine | Lacks chlorine substituent | Moderate receptor affinity |

| N-(4-Methylbenzyl)cyclohexanamine | Methyl group alters sterics | Reduced potency compared to chlorinated variant |

| N-(4-Fluorobenzyl)cyclohexanamine | Fluorine enhances lipophilicity | Increased bioavailability |

The presence of the chlorine substituent in this compound significantly enhances its receptor binding affinity and overall potency compared to these structurally similar compounds.

Case Studies

- Neuroinflammation Study : A study conducted on mice demonstrated that administration of this compound reduced markers of neuroinflammation induced by scopolamine. The treatment resulted in improved cognitive function as assessed by behavioral tests such as the Y-maze .

- Histamine Receptor Interaction : Another study focused on the compound's interaction with histamine receptors, confirming its role as an effective antagonist. This finding supports its potential use in treating allergic reactions and related conditions.

Q & A

Q. What are the optimal synthetic routes for N-(4-Chlorobenzyl)cyclohexanamine hydrochloride in laboratory settings?

The synthesis typically involves the alkylation of cyclohexanamine with 4-chlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like acetonitrile. The reaction is monitored via TLC, and the crude product is purified via crystallization using ethanol or methanol. The hydrochloride salt is formed by treating the free base with concentrated HCl, followed by vacuum drying .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H and 13C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for the 4-chlorobenzyl group) and cyclohexane protons (δ 1.2–2.2 ppm). The absence of free amine protons confirms salt formation.

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion).

- FT-IR : Peaks at ~2500 cm⁻¹ (N-H stretch of ammonium salt) and ~750 cm⁻¹ (C-Cl stretch).

- Elemental Analysis : Validates chloride content .

Q. What are the critical parameters for optimizing crystallization of the hydrochloride salt?

Solvent polarity (e.g., ethanol/water mixtures), slow cooling rates, and seeding with pre-formed crystals improve yield and purity. Impurity removal via activated charcoal during crystallization is recommended. Crystallization efficiency correlates with solvent dielectric constant and temperature gradients .

Advanced Research Questions

Q. How does the 4-chlorobenzyl group influence the compound’s reactivity in substitution reactions?

The electron-withdrawing chlorine atom activates the benzyl position for nucleophilic substitution (e.g., SN2 reactions) but deactivates the aromatic ring toward electrophilic substitution. Comparative studies with non-halogenated analogs show reduced electron density at the benzyl carbon, enhancing its electrophilicity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Purity Control : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control for stereochemical integrity (if applicable).

- Meta-Analysis : Cross-reference studies using similar experimental conditions (e.g., pH, temperature) to isolate variable effects .

Q. How can computational methods predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., serotonin transporters) based on structural analogs.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends.

- MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation effects) .

Q. How does the hydrochloride salt form affect solubility and stability compared to the free base?

The hydrochloride salt increases aqueous solubility (critical for in vitro assays) due to ionic dissociation. Stability studies (TGA/DSC) show enhanced resistance to oxidation compared to the free base. However, hygroscopicity requires storage in desiccated environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.